1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine
Description
This compound is a heterocyclic organic molecule featuring a thiazole core substituted with a 4-chlorophenylsulfanyl group at position 5, a 4-methoxyphenyl group at position 4, and a pyrazole ring at position 2. The pyrazole is further modified with a 3-thienyl group at position 4 and an amine at position 3. The presence of electron-donating (methoxy) and electron-withdrawing (chlorophenyl) groups may influence its electronic properties and solubility .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS3/c1-29-17-6-2-14(3-7-17)20-22(31-18-8-4-16(24)5-9-18)32-23(27-20)28-21(25)19(12-26-28)15-10-11-30-13-15/h2-13H,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNOKJFPWTXSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CSC=C4)N)SC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and pyrazole derivatives, have been found to interact with a variety of biological targets. These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
It’s known that thiazole and pyrazole derivatives can interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent bonding. The specific mode of action would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Thiazole and pyrazole derivatives have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation. The downstream effects of these interactions can include changes in cell growth, differentiation, and survival.
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and modifications to the thiazole and pyrazole moieties could potentially affect its absorption, distribution, metabolism, and excretion.
Result of Action
Thiazole and pyrazole derivatives have been found to exert a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
The compound 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine (referred to as Compound A ) is a complex organic molecule with significant potential in pharmacological applications. Its structure features multiple functional groups that contribute to its biological activity, including thiazole and pyrazole moieties, which are known for various therapeutic effects.
- Molecular Formula : C27H26ClN3O2S2
- Molecular Weight : 524.09 g/mol
- CAS Number : 685107-96-4
- Purity : Typically around 95% .
Biological Activity Overview
Research into Compound A has highlighted its potential in various biological activities, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition.
1. Anticancer Activity
Compound A has demonstrated promising anticancer properties. Studies have indicated that compounds with similar thiazole and pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study showed that thiazole derivatives inhibited pancreatic cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase . The mechanism of action often involves the inhibition of specific signaling pathways crucial for cancer cell survival.
2. Antimicrobial Activity
The compound's structural components suggest potential antibacterial properties. Research has shown that thiazole derivatives can exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. . The presence of the chlorophenyl and methoxyphenyl groups may enhance membrane permeability, facilitating bacterial cell disruption.
3. Enzyme Inhibition
Enzyme inhibition studies have revealed that derivatives of Compound A can act as effective inhibitors of urease and acetylcholinesterase. For example, certain related compounds exhibited IC50 values below 5 µM against urease, indicating strong inhibitory potential . This activity is significant for therapeutic strategies targeting conditions like urolithiasis and Alzheimer's disease.
Data Tables
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Pancreatic cancer | < 10 | |
| Antibacterial | Salmonella typhi | Moderate | |
| Enzyme Inhibition | Urease | < 5 |
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of thiazole derivatives, Compound A was evaluated alongside other structurally similar compounds. It was found to inhibit cancer cell proliferation significantly through apoptosis induction mechanisms. The study utilized various assays to confirm the cytotoxic effects and elucidated the underlying molecular pathways involved .
Case Study 2: Antimicrobial Screening
A comparative study assessed the antimicrobial activity of several compounds containing thiazole and pyrazole rings. Compound A was included in this screening and showed promising results against Gram-positive bacteria. The study concluded that modifications in the substituents on the thiazole ring could enhance antibacterial efficacy .
Scientific Research Applications
The compound exhibits various biological activities, making it a subject of interest in pharmacological research. Its structural features suggest potential interactions with biological targets, leading to several applications:
-
Anticancer Activity :
- Research indicates that compounds with thiazole and pyrazole derivatives possess significant anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- A case study involving derivatives of thiazole and pyrazole reported enhanced cytotoxicity against breast cancer cells, suggesting that 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine could have similar effects .
-
Anti-inflammatory Effects :
- The compound's structural motifs may interact with inflammatory pathways. In silico studies have suggested that it could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This potential has been highlighted in studies evaluating similar thiazole-containing compounds.
-
Antimicrobial Properties :
- Thiazole derivatives have shown promising antimicrobial activity against various pathogens. The presence of the chlorophenyl group may enhance this activity by improving membrane permeability or altering the binding affinity to microbial targets.
Synthesis and Structure
The synthesis of 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The structural confirmation is often performed using techniques such as NMR spectroscopy and X-ray crystallography to ensure the accuracy of the synthesized compound .
Material Science Applications
Beyond biological applications, this compound can also be explored for its properties in material science:
- Organic Electronics :
-
Dyes and Pigments :
- Compounds containing thiazole rings are often utilized in dye synt
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Thiazole Hybrids
- Compound A: 1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Key Difference: Substitution at the pyrazole’s position 4 (4-methoxyphenyl vs. 3-thienyl in the target compound).
- Compound B: 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Key Difference: Simpler substituents (methyl and 4-methylphenyl) on thiazole and pyrazole.
Heterocyclic Variations
Compound C : 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Compound D: 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Key Difference: Trichlorophenyl and pyridinyl substituents instead of thiazole-linked groups.
Sulfur-Containing Modifications
Compound E : 4-[(4-Chlorophenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine
Compound F : 3-[(4-Methoxybenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
Data Table: Comparative Analysis
Research Findings and Trends
- Substituent Position : The position of substituents (e.g., 3-thienyl vs. 4-methoxyphenyl on pyrazole) significantly affects binding affinity. For example, sulfur-containing groups like thienyl may improve interactions with cysteine-rich domains in proteins .
- Heterocycle Choice: Thiazole-containing compounds generally exhibit better solubility in polar solvents compared to pyridazine analogues, as noted in crystallography studies .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in Compound E) correlate with reduced bioavailability in preclinical models, suggesting the target compound’s sulfanyl group offers a balance between stability and reactivity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic conditions. Introduce the 4-methoxyphenyl group using Ullmann coupling or Suzuki-Miyaura cross-coupling for aryl-thiazole linkage .
- Pyrazole Formation : Assemble the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or acrylonitriles. The 3-thienyl substituent can be introduced via nucleophilic substitution or palladium-catalyzed coupling .
- Optimization : Use design of experiments (DoE) to optimize temperature (80–120°C), solvent (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor purity via HPLC and characterize intermediates with NMR and HRMS .
Q. What analytical techniques are critical for structural elucidation of this compound, and how can spectral discrepancies be resolved?
Methodological Answer:
Q. How can researchers design assays to evaluate the compound’s antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) <10 µg/mL suggest promising activity .
- Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like doxorubicin. Use flow cytometry to assess apoptosis (Annexin V/PI staining) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to identify key substituents influencing bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or 4-nitrophenyl). Evaluate changes in logP (lipophilicity) and hydrogen-bonding capacity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with targets like EGFR or COX-2. Correlate binding scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
Methodological Answer:
- Standardization : Ensure uniform assay conditions (e.g., cell passage number, serum concentration). Validate results with orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables .
Q. How can computational modeling predict metabolic stability and potential toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP3A4 liability) and hepatotoxicity. Prioritize analogs with high microsomal stability (t₁/₂ > 60 min) .
- Toxicity Profiling : Run ProTox-II to predict organ-specific toxicity (e.g., hepatotoxicity probability >70% flags for in vivo testing) .
Q. What methodologies are employed to study enzyme inhibition kinetics (e.g., COX-2 or kinases)?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., Invitrogen’s Z’-LYTE kit for kinases) to measure inhibition constants (Kᵢ). For COX-2, monitor prostaglandin E₂ production via ELISA .
- Kinetic Analysis : Apply Michaelis-Menten models (GraphPad Prism) to determine inhibition type (competitive/uncompetitive) and Kᵢ values .
Q. How can researchers address solubility challenges in in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility. Characterize stability via dynamic light scattering (DLS) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability. Validate hydrolysis rates in simulated gastric fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
